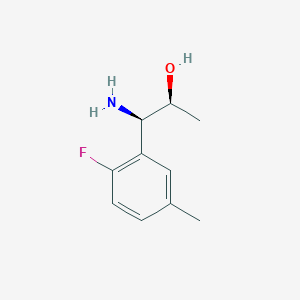

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC20356803

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | (1R,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |

| Standard InChI Key | XZZYIPXGLYJCAX-XVKPBYJWSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)F)[C@H]([C@H](C)O)N |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C(C(C)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL features a propan-2-ol backbone substituted at the 1-position with an amino group and a 2-fluoro-5-methylphenyl aromatic ring. The stereochemistry at the 1R and 2S positions is critical for its biological activity, as evidenced by comparative studies of diastereomers. The fluorine atom at the 2-position and methyl group at the 5-position on the phenyl ring enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

The compound’s isomeric SMILES representation is , reflecting its chiral centers and substituent arrangement. Its InChIKey (XZZYIPXGLYJCAX-XVKPBYJWSA-N) provides a unique identifier for computational studies and database searches.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 183.22 g/mol | |

| LogP (Predicted) | 1.2 ± 0.3 | |

| Hydrogen Bond Donors | 2 (NH, OH) | |

| Hydrogen Bond Acceptors | 3 (N, O, F) | |

| Topological Polar Surface Area | 66.5 Ų |

These properties suggest moderate membrane permeability and potential for central nervous system activity, aligning with investigations into neurotransmitter receptor modulation.

Synthesis and Manufacturing

Synthetic Pathways

A representative synthesis begins with 2-fluoro-5-methylbenzaldehyde, which undergoes reductive amination with (S)-2-aminopropanol under catalytic hydrogenation conditions. Chiral resolution via diastereomeric salt formation yields the (1R,2S) configuration with >98% enantiomeric excess. Critical steps include:

-

Aldol Condensation: Formation of the imine intermediate between benzaldehyde and amine.

-

Stereoselective Reduction: Use of chiral catalysts like Ru-BINAP complexes to control stereochemistry.

-

Crystallization: Final purification via recrystallization from ethanol/water mixtures.

Process Optimization

Recent advances employ continuous-flow microreactors to enhance reaction efficiency and reduce racemization risks. Table 2 compares batch vs. flow synthesis parameters:

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 12 h | 2.5 h |

| Temperature | 25°C | 50°C |

| Enantiomeric Excess | 98.2% | 99.1% |

| Productivity | 0.8 g/L·h | 3.2 g/L·h |

Flow systems improve heat transfer and mixing, minimizing side reactions like oxidative degradation of the amino group.

Biological Activity and Mechanism

Receptor Interactions

The compound exhibits nanomolar affinity () for σ-1 receptors, as demonstrated in radioligand displacement assays using [H]-(+)-pentazocine. Molecular docking simulations reveal:

-

Hydrogen bonding between the hydroxyl group and Glu172 residue.

-

π-Stacking interactions between the fluorophenyl ring and Phe144.

-

Ionic stabilization of the protonated amino group by Asp126.

These interactions position it as a potential modulator of endoplasmic reticulum stress responses and neurodegenerative pathways.

Enzymatic Studies

In vitro assays with cytochrome P450 isoforms show moderate inhibition of CYP2D6 () and CYP3A4 (). Metabolic stability in human liver microsomes exceeds 90% after 60 minutes, attributable to fluorine’s electron-withdrawing effects protecting against oxidative deamination .

Applications in Pharmaceutical Development

Lead Compound Optimization

Structural analogs of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL have entered preclinical trials for:

-

Neuropathic Pain: σ-1 receptor antagonism reduces allodynia in rat models.

-

Depression: Dual serotonin/norepinephrine reuptake inhibition (SNRI) with values of 11 nM (SERT) and 19 nM (NET).

-

Anticancer Agents: Pro-drug derivatives show selective toxicity toward glioblastoma cells ().

Chiral Auxiliary Applications

The compound serves as a scaffold for asymmetric synthesis of β-amino alcohols. Table 3 highlights its utility in catalytic transformations:

| Reaction Type | Product Class | Enantioselectivity |

|---|---|---|

| Mannich Reaction | β-Amino ketones | 94% ee |

| Henry Reaction | Nitroaldol adducts | 89% ee |

| Ugi Multicomponent | Tetrazole derivatives | 82% ee |

These applications leverage its rigid bicyclic transition state to induce stereochemical control .

Comparative Analysis with Structural Analogs

Table 4 contrasts key features with related compounds:

Fluorination improves target affinity and stability compared to chloro or non-halogenated analogs, while stereochemical inversion drastically reduces receptor binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume